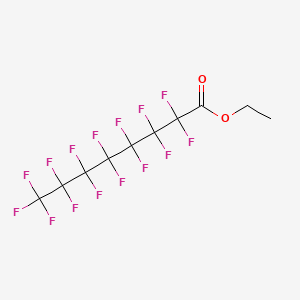

Ethyl perfluorooctanoate

Description

Historical Context of Per- and Polyfluoroalkyl Substances (PFAS) and Ethyl Perfluorooctanoate (EtFOSE)

The story of PFAS began in the mid-20th century with the development of compounds like perfluorooctane (B1214571) sulfonyl fluoride (B91410) (POSF), the foundational chemical for a range of perfluorooctane sulfonyl-based products. nih.gov These substances, including EtFOSE, were valued for their unique properties, such as their ability to repel both water and oil. nih.gov This led to their extensive use in a variety of industrial and consumer applications, from stain-resistant textiles and carpets to grease-proof food packaging. nih.govnih.gov For instance, EtFOSE and its derivatives, such as EtFOSE-based phosphate (B84403) esters, were key components in products like ScotchBan™ used for food contact paper. nih.gov

The primary manufacturing process for these chemicals was electrochemical fluorination (ECF). nih.gov The major global manufacturer of these substances ceased their production of perfluorooctane sulfonyl-based chemicals, including those related to EtFOSE, in 2001, although other entities continued their production. nih.gov Despite the phase-out by some major producers, the persistence of these compounds means they continue to be detected in the environment. acs.org

Significance of Research on EtFOSE as a Precursor to Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS)

Biotransformation Pathways

Research has shown that EtFOSE can undergo biotransformation in various environmental systems, including activated sludge in wastewater treatment plants, soil, and marine sediments, as well as in organisms like earthworms and fish. acs.orgresearchgate.netresearchgate.netnih.gov The generally accepted degradation pathway involves a series of steps:

EtFOSE is first transformed into N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) . acs.orgresearchgate.net

N-EtFOSAA is then converted to N-ethyl perfluorooctane sulfonamide (N-EtFOSA) . acs.org

N-EtFOSA further transforms into perfluorooctane sulfonamide (FOSA) . acs.org

FOSA is then converted to perfluorooctane sulfinate (PFOSI) . acs.org

Finally, PFOSI transforms into the stable end-product PFOS . acs.org

While this pathway to PFOS is well-documented, the transformation of EtFOSE to PFOA is less clear. Some early studies suggested that PFOA could be a transformation product, but subsequent research has often failed to detect PFOA formation from EtFOSE in various environmental simulations. acs.orginnovasol.org

The rate of this biotransformation can vary significantly depending on the environmental conditions. For example, in marine sediments, the transformation of EtFOSE is much faster at 25°C (half-life of 44 days) compared to 4°C (half-life of 160 days). nih.govsfu.ca In activated sludge, the transformation can be even more rapid. nih.govsfu.ca

Interactive Data Table: Biotransformation of this compound (EtFOSE)

| Parent Compound | Transformation Product(s) | Environment/Organism | Reference |

|---|---|---|---|

| This compound (EtFOSE) | N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA), N-ethyl perfluorooctane sulfonamide (N-EtFOSA), Perfluorooctane sulfonamide (FOSA), Perfluorooctane sulfinate (PFOSI), Perfluorooctane sulfonate (PFOS) | Activated Sludge | acs.org |

| This compound (EtFOSE) | N-EtFOSAA, FOSAA, FOSA, PFOS | Earthworm (Eisenia fetida) | researchgate.netnih.gov |

| This compound (EtFOSE) | N-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, perfluorooctane sulfonamide, perfluorooctane sulfonate | Marine Sediments | researchgate.netnih.gov |

| N-ethyl perfluorooctanesulfonamide (B106127) (N-EtPFOSA) | Perfluorooctane sulfonate (PFOS), Perfluorooctanesulfonamide (PFOSA) | Rainbow Trout Liver Microsomes | nih.govacs.org |

Current Research Gaps and Future Directions for EtFOSE Studies

Despite the progress in understanding the fate of EtFOSE in the environment, several knowledge gaps remain, pointing to important areas for future research.

Unidentified Precursors and Transformation Pathways

While the biotransformation of EtFOSE to PFOS is a recognized pathway, the relatively low yield of PFOS from EtFOSE in some studies suggests that other, currently unidentified, precursors may be significant contributors to environmental PFOA and PFOS concentrations. ascelibrary.org The potential for abiotic degradation pathways, such as photochemical oxidation, also requires more intensive investigation. researchgate.net Furthermore, the existence and environmental relevance of numerous branched isomers of these compounds add another layer of complexity that needs to be unraveled. nih.gov

Comprehensive Environmental Fate Modeling

A more complete understanding of EtFOSE's environmental journey is needed. For instance, in a typical activated sludge aeration basin, it is estimated that a significant portion (76%) of EtFOSE is stripped into the atmosphere due to its volatility, while a smaller fraction undergoes biotransformation or is discharged in effluent. acs.orginnovasol.org Improving these models will require more data on the physical and chemical properties of EtFOSE and its transformation products, including experimentally determined pKa values to better predict their behavior in different environmental compartments. acs.org

Focus on a Broader Range of PFAS

Future research should also consider the expanding diversity of PFAS compounds being detected in the environment. nih.gov While much attention has been given to long-chain PFAS like PFOA and PFOS, there is a growing need to understand the fate and transport of shorter-chain PFAS and other novel fluorinated substances that are being introduced as replacements. nih.gov A more holistic approach, accounting for the wide variety of PFAS and the complex interactions within environmental systems, will be crucial for effective environmental management. nih.govepa.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFFHFAQBLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062849 | |

| Record name | Ethyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3108-24-5 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3108-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Fate of Ethyl Perfluorooctanoate

Environmental Distribution and Concentrations

Direct environmental monitoring data for ethyl perfluorooctanoate is not widely available in peer-reviewed literature. The focus of most environmental studies has been on its more persistent degradation product, PFOA. However, the environmental fate of this compound is defined by its role as a precursor, contributing to the concentrations of PFOA observed across various environmental compartments.

Detection in Aquatic Environments (e.g., wastewater, surface water)

Concentrations of this compound in wastewater, surface water, or groundwater are not commonly reported. Wastewater treatment plants (WWTPs) are recognized as significant sources of PFAS in aquatic environments. nih.gov Studies have shown that concentrations of PFOA can increase from the influent to the effluent in WWTPs, indicating that the transformation of precursor compounds occurs during the treatment process. acs.org Any this compound entering a municipal or industrial wastewater stream could potentially hydrolyze or biodegrade, contributing to the measured PFOA in the plant's discharge. acs.org

Detection in Atmospheric Environments (e.g., indoor and outdoor air)

While specific atmospheric concentration data for this compound is limited, the behavior of similar volatile PFAS provides insight into its likely atmospheric presence. Neutral and more volatile PFAS, such as fluorotelomer alcohols and perfluorinated sulfonamides, have been detected in both indoor and outdoor air. acs.org Indoor air concentrations of these volatile precursors are often significantly higher than outdoor levels, establishing the indoor environment as a source to the outdoors. acs.org Given its chemical structure as an ester, this compound is expected to be more volatile than its corresponding carboxylic acid (PFOA), making it susceptible to partitioning into the gas phase and contributing to its presence in air, particularly indoors where products containing such substances may be used.

Environmental Transport Mechanisms

The transport of this compound in the environment is governed by its physicochemical properties, particularly its expected volatility, which distinguishes it from the non-volatile, ionic PFAAs it can degrade into.

Volatilization and Atmospheric Transport

Due to its likely higher vapor pressure compared to PFOA, this compound has the potential to volatilize from surfaces and partition into the atmosphere. itrcweb.orgnih.gov This volatility is a key characteristic that facilitates the long-range atmospheric transport of some PFAS precursors. nih.gov Once in the atmosphere, these volatile compounds can be carried over vast distances before they are transformed into persistent PFAAs and deposited in regions far from their original sources. This mechanism is a significant pathway for the global distribution of PFAS contamination.

Leaching and Groundwater Contamination

The potential for this compound to contribute to groundwater contamination is primarily indirect, through its transformation into the more mobile PFOA. itrcweb.org The leaching and mobility of PFAS in soil are dependent on factors such as carbon chain length, the nature of the functional group, and soil properties. nccoast.org While this compound itself may have different soil sorption characteristics, its degradation releases PFOA, which is anionic, water-soluble, and known to be mobile in soil and groundwater. itrcweb.orgresearchgate.net Therefore, the presence of this compound in soil can act as a long-term source for the generation of PFOA, which can then be leached from the soil by precipitation and infiltrate into underlying groundwater. nccoast.orgacs.org

Table 1: Chemical Identity and Role of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Synonyms | Ethyl pentadecafluorooctanoate, Perfluorooctanoic acid-ethyl ester |

| CAS Number | 3108-24-5 |

| Molecular Formula | C₁₀H₅F₁₅O₂ |

| Classification | Per- and Polyfluoroalkyl Substance (PFAS) |

| Environmental Role | Volatile precursor to Perfluorooctanoic Acid (PFOA) |

Sorption and Desorption in Environmental Matrices

The environmental behavior of this compound, like other per- and polyfluoroalkyl substances (PFAS), is significantly influenced by its interaction with environmental matrices such as soil, sediment, and sludge. Sorption and desorption processes dictate the compound's mobility, bioavailability, and ultimate fate. The dual hydrophobic and hydrophilic nature of PFAS compounds plays a key role in their retention in various environmental solids. enviro.wiki

Research on related compounds, such as perfluorooctanoate (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), provides insight into the likely behavior of this compound. Studies have shown that sorption is influenced by the characteristics of both the chemical and the sorbent material. For instance, the sorption capacity for PFOA and PFOS varies significantly among different types of activated carbons and resins. nih.govnih.gov The size of the adsorbent material greatly affects the speed of sorption, with powdered activated carbon (PAC) reaching equilibrium much faster than granular activated carbon (GAC) and anion-exchange resins. nih.gov

The primary mechanisms governing the sorption of these compounds include ion exchange, electrostatic interactions, and hydrophobic interactions. nih.gov The strength of these interactions determines the efficiency of removal from aqueous environments and the potential for subsequent desorption back into the surrounding matrix.

Interactive Table: Sorption Capacities for Related Perfluorinated Compounds

| Adsorbent | Compound | Maximum Adsorption (mmol/g) | pH | Reference |

|---|---|---|---|---|

| Bamboo-derived GAC | PFOS | 2.32 | 5.0 | nih.gov |

| Bamboo-derived GAC | PFOA | 1.15 | 5.0 | nih.gov |

| Powdered Activated Carbon | PFOS | 1.04 | Not Specified | nih.gov |

| Anion-Exchange Resin | PFOA | 2.92 | Not Specified | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate sorption behavior.

Environmental Transformation and Degradation Pathways

Aerobic Biotransformation Pathways and Metabolites

The biotransformation pathways outlined below are characteristic of perfluorooctane sulfonamide-based compounds, such as N-ethyl perfluorooctane sulfonamide (EtFOSA) and N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE). researchgate.netacs.orgresearchgate.net These pathways are not representative of the degradation of this compound, which is an ester and is expected to degrade primarily to perfluorooctanoic acid (PFOA). The following sections describe the transformation of sulfonamide precursors to fulfill the specified outline.

Formation of N-ethylperfluorooctane sulfonamide acetate (B1210297) (EtFOSAA)

N-ethylperfluorooctane sulfonamide acetate (EtFOSAA) is a known metabolite formed during the aerobic biotransformation of precursors like N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE). researchgate.netresearchgate.net In activated sludge, N-EtFOSE has been shown to degrade to N-EtFOSAA with an observed first-order rate of 0.99 ± 0.08 day⁻¹. acs.orgnih.gov This transformation is a critical step in the degradation cascade that can ultimately lead to the formation of more stable perfluorinated compounds. researchgate.net The presence of N-EtFOSAA has been detected in environmental samples, including water and sediments, indicating its formation from the biological or photochemical transformation of its precursors. science.gov

Formation of Perfluorooctane Sulfonamide (FOSA) and Perfluorooctane Sulfonamide Acetate (FOSAA)

Following the formation of N-EtFOSAA, further biotransformation can occur. N-EtFOSAA can be transformed into N-ethylperfluorooctane sulfonamide (N-EtFOSA). acs.orgnih.gov Subsequently, N-EtFOSA can be dealkylated to form perfluorooctane sulfonamide (FOSA). acs.orgnih.gov FOSA is a significant intermediate and has been identified as a metabolic by-product of various N-alkylated perfluorooctanesulfonamides. wikipedia.org

Perfluorooctane sulfonamide acetate (FOSAA) is another key metabolite in these pathways. nih.gov In some biotransformation sequences, FOSA and FOSAA are formed as intermediates before the ultimate degradation to PFOS. researchgate.netnih.gov Studies in soil have shown that after the application of the pesticide sulfluramid (B1681785) (EtFOSA), both FOSA and FOSAA are detected as byproducts, with FOSA yields being significantly higher than FOSAA yields after 120 days. nih.gov

Ultimate Degradation to Perfluorooctane Sulfonate (PFOS)

The biotransformation of various precursor compounds, including N-EtFOSE and EtFOSA, ultimately leads to the formation of the highly persistent terminal degradant, perfluorooctane sulfonate (PFOS). researchgate.netresearchgate.netregulations.gov The pathway involves multiple steps, with intermediates like FOSA being converted to PFOS. researchgate.net For instance, FOSA can transform to perfluorooctane sulfinate (PFOSI), which is then oxidized to PFOS. acs.orgnih.gov

The yield of PFOS from these precursors can be significant. In soil studies, PFOS yields from EtFOSE ranged from 1.06 to 5.49 mol%. nih.gov In similar experiments with EtFOSA, PFOS yields reached 30% after 120 days. nih.gov This conversion of precursor compounds is a major environmental source of PFOS contamination. regulations.gov

Table: Biotransformation Half-Lives of N-EtFOSE and Metabolites in Soil

| Compound | Half-Life (t½) | Soil Type | Reference |

|---|---|---|---|

| N-EtFOSE | 44 ± 3.4 days | Not Specified (25°C) | researchgate.net |

| N-EtFOSE | 160 ± 17 days | Not Specified (4°C) | researchgate.net |

| Sulfonamidoacetic acids | ≥ 3 months | Acidic & Alkaline Loam | nih.gov |

This table illustrates the persistence of N-EtFOSE and its metabolites in soil environments.

Abiotic Degradation (e.g., hydrolysis, photolysis)

Abiotic degradation processes such as hydrolysis and photolysis can contribute to the transformation of perfluorinated compounds in the environment. While many perfluoroalkyl acids (PFAAs) are resistant to degradation, some precursors can be transformed abiotically. nih.gov

For compounds related to this compound, such as PFOA and PFOS, photolysis has been observed, particularly at high altitudes. nih.govresearchgate.net This process can lead to the breakdown of long-chain PFAS into shorter-chain compounds. nih.gov Indirect photolysis, mediated by hydroxyl radicals, has been shown to oxidize compounds like N-EtFOSE and N-EtFOSAA. researchgate.net However, there is no evidence to suggest that this compound itself readily undergoes hydrolysis or photolysis under typical environmental conditions, a characteristic common to many highly fluorinated compounds due to the strength of the carbon-fluorine bond. nih.gov

Role of Environmental Factors in Degradation

Several key environmental factors play a significant role in the transformation of this compound:

pH: The pH of the surrounding medium, such as water or soil, is a crucial factor in the hydrolysis of the ester linkage in this compound. Generally, ester hydrolysis can be catalyzed by both acidic and alkaline conditions. While specific studies on this compound are limited, research on other esters indicates that the rate of hydrolysis is often at its minimum in the neutral pH range and increases under both acidic and alkaline conditions. nih.gov

Temperature: Temperature influences the rate of chemical reactions, including the hydrolysis of this compound. An increase in temperature generally leads to an increase in the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed. nih.gov

Microbial Activity: The biological transformation of this compound is another important degradation pathway. Microorganisms in soil, sediment, and wastewater treatment systems may possess enzymes, such as esterases, that can cleave the ester bond of this compound, yielding PFOA and ethanol (B145695). Studies on other ethyl-containing PFAS, such as N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE), have demonstrated that biotransformation of the ethyl group can occur. nih.govacs.orginnovasol.org The rate and extent of microbial degradation are dependent on the specific microbial communities present, as well as other environmental conditions that affect microbial activity, such as nutrient availability and oxygen levels. nih.gov Aerobic conditions are generally more favorable for the biotransformation of certain PFAS precursors. nih.gov

Detailed Research Findings

Detailed kinetic studies specifically quantifying the degradation rates of this compound under a range of environmental conditions are scarce. However, research on analogous compounds provides insight into the likely behavior of this compound.

For instance, studies on the aerobic biotransformation of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge have shown that the initial degradation step, involving the ethyl group, can be relatively rapid, with observed first-order degradation rates on the order of 0.99 per day. acs.orginnovasol.org However, the subsequent degradation of the intermediates is often much slower. acs.orginnovasol.org In soil, the degradation of EtFOSE has been shown to vary significantly depending on soil properties, with half-lives ranging from a few days to a month. nih.gov

The hydrolysis of non-fluorinated esters is well-documented to be pH and temperature-dependent. For example, the sonochemical degradation of PFOA has been shown to be influenced by pH, with enhanced rates at a pH of 3 but negligible effects between pH 4 and 11. nih.gov While this pertains to the degradation of PFOA itself and not its ethyl ester precursor, it highlights the importance of pH in the fate of related compounds.

The following interactive data table summarizes the expected qualitative effects of key environmental factors on the degradation of this compound, based on general chemical principles and data from related compounds. Due to the lack of specific quantitative data for this compound, the degradation rates are described in relative terms.

Interactive Data Table: Influence of Environmental Factors on this compound Degradation

| Environmental Factor | Condition | Expected Impact on Degradation Rate | Primary Degradation Pathway Affected | Resulting Product |

| pH | Acidic (< 7) | Increased | Abiotic Hydrolysis | Perfluorooctanoic Acid |

| Neutral (~7) | Minimal | Abiotic Hydrolysis | Perfluorooctanoic Acid | |

| Alkaline (> 7) | Increased | Abiotic Hydrolysis | Perfluorooctanoic Acid | |

| Temperature | Low | Slow | Abiotic & Biotic Processes | Perfluorooctanoic Acid |

| Moderate | Moderate | Abiotic & Biotic Processes | Perfluorooctanoic Acid | |

| High | Fast | Abiotic & Biotic Processes | Perfluorooctanoic Acid | |

| Microbial Activity | Low | Slow | Biotransformation (Hydrolysis) | Perfluorooctanoic Acid |

| High | Fast | Biotransformation (Hydrolysis) | Perfluorooctanoic Acid | |

| Sunlight | Presence | Likely Minimal Direct Impact | Photodegradation | Not well-characterized |

Bioaccumulation and Biomonitoring of Ethyl Perfluorooctanoate

Bioaccumulation in Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion.

Terrestrial Biota (e.g., earthworms)

The bioaccumulation of per- and polyfluoroalkyl substances (PFAS), the class of chemicals to which ethyl perfluorooctanoate belongs, has been studied in terrestrial ecosystems. While specific data on this compound is limited, research on related PFAS compounds provides insight into their behavior. Bioaccumulation factors (BAFs) for terrestrial plants and invertebrates are used to estimate the uptake of these chemicals from the soil. oup.com For instance, studies have incorporated both laboratory-based and field-based BAFs to understand the transfer of PFAS from soil to organisms like earthworms. oup.com However, there is a recognized data gap regarding the specific bioaccumulation potential of many individual PFAS compounds, including this compound, in terrestrial invertebrates.

Aquatic Biota (e.g., fish, turtles)

The bioaccumulation of PFAS in aquatic environments is well-documented. researchgate.net These compounds are known to accumulate in various aquatic species, and the sediment is a significant reservoir for many anthropogenic chemicals. nih.gov Biota-sediment accumulation factors (BSAFs) are utilized to understand the relationship between contaminant levels in sediments and aquatic organisms. nih.gov

Research has shown that PFAS, particularly long-chain compounds like PFOA, bioaccumulate in aquatic food webs. nih.govacs.org Studies focusing on recreational fisheries have detected PFOA in species such as blackfin tuna and lobsters. confex.com In a comprehensive review of BSAF data, the median whole-body BSAF for PFOA in the taxonomic class Teleostei (which includes most bony fish) was determined. nih.gov Unhatched eggs of vulnerable species like the Caretta caretta sea turtle have also been found to contain PFAS. researchgate.net

| Taxonomic Class | Median BSAF (kg-OC/kg-wet wt) | Number of Samples (n) |

|---|---|---|

| Teleostei (Fish) | 0.00283 | 24 |

Human Biomonitoring Studies

Human biomonitoring involves the measurement of chemicals or their metabolites in human specimens, such as blood or urine, to assess exposure. Given that this compound is a precursor to PFOA, biomonitoring studies typically measure serum and tissue concentrations of PFOA.

Detection in Human Serum

PFOA is detected in the blood serum of the vast majority of the U.S. population. nih.gov Numerous studies have quantified the levels of PFOA in human serum across different populations and time periods. For example, a study of residents in a community with long-standing environmental exposure found a median PFOA concentration of 354 ng/mL. epa.gov In North China, the mean concentration of total PFOA in serum samples from two cities was 2.38 ng/mL. researchgate.net Globally, the highest PFOS (a related compound) concentrations were found in the USA and Poland, often exceeding 30 µg/L (or 30,000 ng/mL), while PFOA is generally found at lower concentrations than PFOS. bepls.comnih.gov

| Study Population/Region | Year of Study | Mean/Median Concentration (ng/mL) | Reference |

|---|---|---|---|

| Community with Environmental Exposure, USA | 2006 | 354 (Median) | epa.gov |

| Two Cities, North China | 2013 | 2.38 (Mean) | researchgate.net |

| General Population, USA (NHANES) | 2003-2004 | ~4 (Geometric Mean, females) | valleybreastfeeding.org |

Detection in Other Human Biological Samples (e.g., breast milk)

Human breast milk is recognized as a significant exposure pathway for infants to PFAS. nih.gov PFOA is one of the most frequently detected PFAS in breast milk globally. nih.gov A 2021 study detected PFAS in all 50 breast milk samples tested, with levels ranging from 50 to over 1,850 parts per trillion (ppt). theguardian.com In a study of samples from Massachusetts collected in 2004, the mean concentration of PFOA was 43.8 pg/mL (equivalent to 43.8 ng/L). valleybreastfeeding.orgresearchgate.net Research in China found PFOA to be the dominant PFAS in breast milk, with a median concentration of 336 ng/L. nih.gov

| Location | Year of Collection | Mean/Median Concentration | Reference |

|---|---|---|---|

| Massachusetts, USA | 2004 | 43.8 pg/mL (Mean) | valleybreastfeeding.orgresearchgate.net |

| China | 2023 | 336 ng/L (Median) | nih.gov |

| Sweden | Prior to 2011 | 76 ng/L (Mean) | nih.gov |

| Korea | Prior to 2023 | 39 ng/L (Median) | nih.gov |

Pharmacokinetics of Related Perfluorooctanoate (PFOA) in Humans

The pharmacokinetics of PFOA, the stable metabolite of this compound, are characterized by a very long elimination half-life in humans. nih.gov PFOA is almost completely absorbed and is not metabolized in the human body. proquest.com Its fate is determined by elimination, which is a slow process. proquest.com

Toxicological Research on Ethyl Perfluorooctanoate and Its Metabolites

In Vitro Toxicological Assessments

Research into the effects of PFOA on cell proliferation has yielded varied results depending on the cell type and concentration. In human liver cell lines, such as HL-7702, low doses of PFOA have been observed to promote cell proliferation. nih.gov This effect is attributed to the advancement of cells from the G1 to the S phase of the cell cycle. nih.gov Conversely, higher concentrations of PFOA have been shown to inhibit cell proliferation by causing cell cycle arrest in the G0/G1 phase. nih.gov

Similar proliferative effects have been noted in human breast epithelial cells (MCF-10A), where exposure to certain concentrations of PFOA resulted in an increased growth rate. researchgate.net This was associated with an accelerated transition from the G0/G1 to the S phase of the cell cycle. researchgate.net

Interactive Table: Summary of PFOA Effects on Cell Proliferation in Vitro

| Cell Line | Effect of Low Concentration | Effect of High Concentration | Mechanism |

| HL-7702 (Human Liver) | Promotes proliferation | Inhibits proliferation | Promotion of G1 to S phase transition at low doses; G0/G1 arrest at high doses. nih.gov |

| MCF-10A (Human Breast Epithelial) | Promotes proliferation | Decreased viability | Acceleration of G0/G1 to S phase transition. researchgate.net |

| Human Placental Trophoblast | Increased proliferation | Increased apoptosis | Mediated by ER stress-induced ROS. nih.gov |

PFOA has been demonstrated to induce oxidative stress and cause DNA damage in various cellular models. In human hepatoma HepG2 cells, PFOA exposure led to a dose-dependent increase in DNA strand breaks. nih.govresearchgate.net This genotoxic effect is likely mediated through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage. nih.gov Studies have also shown that PFOA can increase the formation of 8-hydroxydeoxyguanosine (8-OHdG), a biomarker of oxidative DNA damage, in HepG2 cells. nih.gov

The induction of ROS and subsequent DNA damage has been observed in other cell types as well. For instance, in porcine oocyte and cumulus cells, PFOA exposure resulted in increased ROS generation, protein carbonylation, and DNA damage. researchgate.net

Interactive Table: PFOA-Induced Oxidative Stress and DNA Damage in Vitro

| Cell Model | Endpoint Measured | Key Findings |

| HepG2 (Human Hepatoma) | DNA strand breaks, ROS generation, 8-OHdG levels | Dose-dependent increase in DNA damage and ROS production. nih.govresearchgate.net |

| Porcine Cumulus Cells | ROS generation, protein carbonylation, DNA damage | Significant increases in oxidative stress markers and DNA damage. researchgate.net |

| Human Peripheral Blood Mononuclear Cells | ROS formation, protein oxidation | Significant increase in ROS and protein damage. |

| Paramecium caudatum | Intracellular ROS, DNA damage | Increased intracellular ROS and DNA damage. nih.gov |

In Vivo Toxicological Studies in Animal Models

Acute oral toxicity studies in animal models indicate that PFOA is moderately toxic. In rats, the oral LD50 has been reported to be in the range of 430-680 mg/kg of body weight. nih.gov Signs of acute toxicity at high doses include gastrointestinal irritation, weight loss, and enlarged livers. nih.gov Guinea pigs appear to be more sensitive to the acute effects of PFOA. nih.gov

Subacute toxicity studies have further elucidated the effects of repeated PFOA exposure. In a 28-day study, male Sprague-Dawley rats exposed to PFOA exhibited marked hepatomegaly (enlarged liver) and renal hypertrophy (enlarged kidneys). scilit.com Histopathological examination revealed damage to the liver and lungs, including hepatocytic hypertrophy and cytoplasmic vacuolation in the liver. scilit.com

Interactive Table: Acute and Subacute Toxicity of PFOA in Animal Models

| Animal Model | Route of Administration | Key Findings |

| Rats | Oral (acute) | LD50: 430-680 mg/kg bw; gastrointestinal irritation, weight loss, enlarged liver. nih.gov |

| Guinea Pigs | Oral (acute) | Higher sensitivity compared to rats. nih.gov |

| Rats (Sprague-Dawley, male) | Oral (28-day subchronic) | Hepatomegaly, renal hypertrophy, hepatocytic hypertrophy, cytoplasmic vacuolation. scilit.com |

The liver is a primary target organ for PFOA-induced toxicity in animal models. researchgate.netsemanticscholar.org Exposure to PFOA has been consistently shown to cause hepatomegaly in rodents. nih.gov Histopathological examinations of the livers of PFOA-treated animals have revealed several abnormalities, including hepatocellular hypertrophy (enlargement of liver cells), cytoplasmic vacuolation, and in some cases, necrosis. scilit.comsemanticscholar.org

In addition to structural changes, PFOA exposure is associated with alterations in liver function. Studies in mice have shown that PFOA treatment can lead to elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicative of liver damage. scilit.comnih.gov

The mechanisms underlying PFOA-induced hepatotoxicity are complex and are thought to involve the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov However, there is also evidence to suggest that PFOA can cause liver damage through PPARα-independent pathways. nih.govresearchgate.net Long-term exposure to PFOA has been linked to the development of liver tumors in rodents. nih.gov

Interactive Table: Summary of PFOA-Induced Hepatic Toxicity in Animal Models

| Animal Model | Key Histopathological Findings | Effects on Liver Enzymes | Proposed Mechanisms |

| Rats (Sprague-Dawley) | Hepatocellular hypertrophy, cytoplasmic vacuolation. scilit.comsemanticscholar.org | Not consistently reported | PPARα activation. nih.gov |

| Mice (CD-1, 129/Sv) | Hepatocellular hypertrophy, hepatocellular adenomas. nih.govresearchgate.net | Increased ALT and AST. nih.gov | PPARα-dependent and independent pathways. nih.govresearchgate.net |

| Mice (BALB/c) | Steatosis. nih.gov | Increased ALT and AST. nih.gov | Not specified |

| Guinea Pigs | Hepatocellular apoptosis. researcherslinks.com | Increased Alkaline Phosphatase (ALP). researcherslinks.com | Mitochondrial-mediated apoptosis. researcherslinks.com |

Organ-Specific Toxicological Effects

Peroxisome Proliferation and PPARα Activation

The activation of the peroxisome proliferator-activated receptor alpha (PPARα) is a key molecular initiating event for many of the toxicological effects of PFOA. nih.govnih.gov PPARα is a ligand-activated transcription factor that plays a crucial role in lipid metabolism, fatty acid catabolism, and inflammation. oup.com The induction of peroxisome proliferation by PPARα activation is associated with hepatomegaly and nongenotoxic hepatocarcinogenesis in rodents. oup.comtandfonline.com

Research indicates that PFOA is a potent activator of both mouse and human PPARα. oup.comnih.gov Studies using in vitro trans-activation assays have demonstrated that various perfluoroalkyl acids (PFAAs) can activate PPARα in a concentration-dependent manner. oup.com Generally, PFAA carboxylates, like PFOA, are more potent activators of PPARα than PFAA sulfonates. oup.com Furthermore, rodent PPARα appears to be more sensitive to activation by PFAAs compared to human PPARα. oup.comoup.com

However, studies on ethyl-substituted PFAS precursors have shown varied results. For instance, N-ethyl perfluorooctanesulfonamido ethanol (B145695) (N-EtFOSE), a related precursor compound, showed no activity as a peroxisome proliferator in a rat model where PFOA and perfluorooctane (B1214571) sulfonate (PFOS) were potent proliferators. nih.gov Another compound, N-ethylperfluorooctanesulfonamide (EtPFOSA), was found to be active in a human PPARα assay but not in a corresponding rat assay, highlighting potential species-specific differences. nih.gov

| Compound | Receptor | Activity Level | Reference |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Mouse & Human PPARα | Potent Activator | oup.comoup.com |

| Perfluorooctane sulfonate (PFOS) | Mouse & Human PPARα | Activator | oup.com |

| N-EtFOSE | Rat (in vivo) | No Activity | nih.gov |

| EtPFOSA | Human PPARα | Positive | nih.gov |

| EtPFOSA | Rat PPARα | Negative | nih.gov |

Mitochondrial Biogenesis and Dysfunction

Mitochondria have been identified as a primary target for PFAS-induced hepatotoxicity. nih.gov PFOA has been shown to interfere with mitochondrial bioenergetics. nih.gov Research using isolated rat liver mitochondria demonstrated that PFOA can induce mitochondrial swelling. researchgate.net In cell studies, PFOA exposure inhibited cell proliferation in a concentration- and time-dependent manner, which was linked to mitochondrial damage. nih.gov Observed effects included increased mitochondrial volume, significantly reduced mitochondrial membrane potential, and decreased ATP production. nih.gov

Conversely, in an in vivo study where PFOA treatment led to a decrease in cytochrome oxidase activity and an increase in mitochondrial DNA copy number in rat liver, the related ethyl-substituted compound N-EtFOSE did not alter these mitochondrial endpoints. nih.gov This suggests that stimulation of mitochondrial biogenesis is not a universal response to all peroxisome proliferators and that precursor compounds may not exert the same mitochondrial effects as their ultimate metabolites. nih.gov

Endocrine Disruption and Hormonal Effects

PFAS, including PFOA, are considered endocrine-disrupting chemicals (EDCs). nih.govnih.gov Animal studies have linked PFOA exposure to a range of endocrine-related effects, including altered steroid hormone production. nih.govnih.gov The mechanisms are complex but are often linked to the activation of PPARα, which can interfere with hormonal signaling pathways. nih.gov

In animal models, PFOA exposure has been associated with various hormonal changes. who.int Effects on sex hormones have been reported, with some studies noting lower testosterone (B1683101) levels and higher estradiol (B170435) levels. nih.govwho.int For example, studies in male rats have reported increased serum estradiol concentrations following PFOA administration. nih.gov Exposure to PFOA has also been shown to affect puberty timing in animal studies. acs.org Given that ethyl perfluorooctanoate is metabolized to PFOA, it is implicated as a potential endocrine disruptor through the actions of its metabolite. epa.gov

| Compound | Animal Model | Hormone | Observed Effect | Reference |

|---|---|---|---|---|

| PFOA | CD-1 Mice (Male) | Testosterone | Increased at low dose only | who.int |

| PFOA | Wistar Rat (Male) | Estradiol | Increased | who.int |

| PFOS | Sprague-Dawley Rat (Male) | Estradiol | Decreased | who.int |

| PFOA | ICR Mice (Female) | Luteinizing Hormone (LH) | Decreased | who.int |

| PFOS | Wistar Rat (Female) | Thyroxine (T4) | Decreased | who.int |

Developmental Neurotoxicity

There is growing evidence suggesting that developmental exposure to PFOA is associated with neurotoxicity. javeriana.edu.conih.gov Studies using human induced-pluripotent stem cell (hiPSC)-derived cortical neurons found that PFOA exposure prior to differentiation resulted in persistent alterations in nuclear morphology, neuronal networks, and calcium activity. javeriana.edu.conih.govresearchgate.net Transcriptomic analysis of these neurons revealed changes associated with neurodegenerative disease pathways. javeriana.edu.conih.gov

In vitro models have demonstrated that various PFAAs have direct developmental neurotoxicant actions, targeting specific events in neural cell differentiation. nih.gov The rank order of adverse effects for some tested PFAAs was found to be PFOSA > PFOS > PFBS ≈ PFOA, indicating that different PFAS compounds vary in their neurotoxic potential and may act through different mechanisms. nih.gov The greater toxicity of less hydrophilic PFAAs suggests that precursors like this compound, which may more readily cross the placental and blood-brain barriers, could be problematic. nih.gov

Ecotoxicological Studies

Effects on Microbial Communities

The persistence and widespread distribution of PFAS in the environment have led to concerns about their impact on ecosystems, including microbial communities which are fundamental to nutrient cycling. nih.govresearchgate.net Studies have shown that PFAS can alter the structure and function of microbial communities in both aquatic and sediment environments. nih.govfrontiersin.org

In freshwater ecosystems, PFOA has been shown to affect the composition of microbial communities. frontiersin.org Research on the Pearl River Estuary found that PFAS concentrations significantly affected microbial carbon, nitrogen, and phosphorus cycling, largely through indirect changes in the composition of characteristic genera. nih.gov Aquatic microbial communities appeared more sensitive to PFAS than those in sediment, which harbored higher phylogenetic diversity and seemed less susceptible to PFAS-induced stress. nih.gov Studies comparing different PFAAs have found that PFOA can be more toxic to microbial communities than shorter-chain alternatives like perfluorohexanoic acid (PFHxA), causing more significant structural changes and inhibiting microbial growth at lower concentrations. frontiersin.org Furthermore, the presence of PFOA and PFOS in drinking water systems has been shown to influence bacterial communities and promote the proliferation of antibiotic resistance genes. nih.gov

Effects on Invertebrate Species (e.g., earthworms)

A comprehensive search of available scientific literature and toxicological databases did not yield specific research findings on the effects of this compound on invertebrate species, including common test organisms such as earthworms. While extensive research exists on the toxicological impacts of other per- and polyfluoroalkyl substances (PFAS) on various invertebrates, data pertaining exclusively to this compound is not currently available.

Therefore, it is not possible to provide detailed research findings or data tables on the toxicological effects of this specific compound on invertebrate species within the scope of this article. Further research is required to determine the potential impact of this compound on terrestrial and aquatic invertebrates.

Exposure Assessment and Risk Characterization of Ethyl Perfluorooctanoate

Sources of Human Exposure

Human exposure to ethyl perfluorooctanoate can occur through various sources, broadly categorized into occupational, environmental, and consumer product-related pathways. Understanding these sources is crucial for a comprehensive risk characterization.

Occupational Exposure

Workplace environments, particularly those involved in the manufacturing and processing of fluorochemicals, represent a significant potential source of exposure to PFAS. nih.gov Workers in these industries may be exposed to higher concentrations of various PFAS, including compounds structurally related to this compound, through inhalation of workplace air and dermal contact with contaminated surfaces. nih.govnih.gov

Biomonitoring studies of workers in fluorochemical production facilities have provided quantitative data on exposure to related compounds. For instance, a study of employees at a fluorochemical manufacturing site measured the serum concentrations of several perfluorinated compounds. While this compound was not specifically measured, a closely related compound, N-ethyl perfluorooctanesulfonamidoacetate, was detected. umn.edu

Table 1: Geometric Mean Serum Concentrations of N-ethyl perfluorooctanesulfonamidoacetate in Fluorochemical Manufacturing Employees

| Compound | Geometric Mean Concentration (ppm) | 95% Confidence Interval (ppm) |

|---|---|---|

| N-ethyl perfluorooctanesulfonamidoacetate | 0.008 | 0.006-0.011 |

Data sourced from a biomonitoring study of fluorochemical manufacturing employees. umn.edu

These findings suggest that workers in facilities producing or using perfluorinated compounds may have systemic exposure to these chemicals. umn.edu The specific levels and types of PFAS exposure can vary depending on the job tasks and the specific chemical processes being used. nih.gov

Environmental Exposure Pathways

Environmental pathways are a significant source of PFAS exposure for the general population. These pathways include the contamination of drinking water, food sources, and the indoor environment.

Diet is considered a primary exposure pathway to PFAS for the general population. researchgate.netnih.gov These compounds can bioaccumulate in the food chain, leading to their presence in various food products. nih.gov While specific data on this compound concentrations in food are scarce, studies have investigated the presence of other perfluorinated compounds.

Research has shown that seafood, meat, and dairy products can be significant contributors to dietary PFAS exposure. nih.govacs.org For example, a study in California identified associations between the consumption of seafood and eggs and increased serum levels of certain PFAS. acs.org Another study on traditional foods consumed by Inuit in Canada found that caribou meat was a significant contributor to their dietary PFC exposure. researchgate.net The degradation of precursor compounds, such as N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (N-EtFOSE), into more stable PFAS like PFOS has been documented, suggesting that food can be a source of a complex mixture of these substances. chromatographyonline.com

The indoor environment is a notable source of exposure to various PFAS, which are released from a wide range of consumer and household products. researchgate.netnih.gov These chemicals can be present in indoor air and accumulate in settled dust. epa.gov Inhalation of contaminated air and ingestion of dust are, therefore, important exposure pathways, particularly for children. researchgate.net

Studies have detected numerous PFAS in indoor dust samples globally. nih.gov While direct measurements for this compound are not specified in the available literature, a study on indoor dust near a fluorochemical manufacturing facility detected 2-(N-ethyl-perfluorooctanesulfonamido)acetic acid (N-EtFOSAA) in over 90% of the dust samples, indicating that ethyl-substituted PFAS can be present in indoor environments. nih.gov

Table 2: Detection of a Related Ethyl-Substituted PFAS in Indoor Dust

| Compound | Detection Frequency in Dust Samples |

|---|---|

| 2-(N-ethyl-perfluorooctanesulfonamido)acetic acid (N-EtFOSAA) | >90% |

Data from a study of indoor dust near a fluorochemical manufacturing facility. nih.gov

Consumer Product Exposure

A vast array of consumer products contain PFAS to impart desirable properties such as water, stain, and grease resistance. nih.govnih.gov These products can be a direct source of human exposure through dermal contact, inhalation of volatile compounds, or ingestion from hand-to-mouth transfer. researchgate.netepa.gov

PFAS are utilized in textiles, food packaging, non-stick cookware, cosmetics, and anti-fog products, among others. nih.govnih.gov An exposure assessment of selected consumer articles focused on perfluorooctanoate (PFO), the anion of PFOA, and quantified potential exposures during the use of these articles. researchgate.netepa.gov While this study provides a framework for assessing consumer product exposure, specific quantitative data for this compound in these products are not detailed in the reviewed scientific literature. The migration of PFAS from food contact materials into food is also a recognized exposure route. chromatographyonline.com

Exposure Assessment Methodologies

Exposure assessment for this compound is intrinsically linked to its nature as a precursor to the more stable and widely studied compound, perfluorooctanoate (PFOA). This compound can be transformed into PFOA through environmental and biological processes. Consequently, methodologies for assessing exposure to this compound often involve monitoring for its degradation product, PFOA, in biological and environmental samples. This approach is based on the understanding that the presence of PFOA can be indicative of exposure to its precursors, including this compound.

Biomonitoring for Internal Exposure Assessment

Biomonitoring is a key method for evaluating the internal exposure of a population to a chemical by measuring the substance or its metabolites in biological samples. In the context of this compound, biomonitoring primarily focuses on the detection of its persistent degradation product, PFOA, in human matrices such as blood (serum and plasma), urine, and breast milk. The presence of PFOA in these samples provides an integrated measure of exposure from all sources, including the breakdown of precursor compounds like this compound.

Advanced analytical techniques, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are employed for the sensitive and specific quantification of PFOA in biological samples. nih.gov These methods allow for the detection of even low levels of PFOA, which is crucial given its long half-life in the human body.

Key Research Findings from Biomonitoring Studies of PFOA:

Widespread Detection: Biomonitoring studies have consistently detected PFOA in the blood of the general population worldwide, indicating widespread exposure. nih.gov

Contaminated Drinking Water as a Major Pathway: In communities with contaminated drinking water, a direct correlation has been established between the levels of PFOA in drinking water and the concentrations of PFOA in the blood of residents. nih.gov For instance, in a study of a community in Arnsberg, Germany, with drinking water contaminated with PFOA, the blood plasma levels of PFOA in residents were found to be 4.5 to 8.3 times higher than in a reference population. nih.gov

Influence of Age and Sex: Some studies have shown that age and male sex can be significant predictors of PFOA blood concentrations. nih.gov

The following table summarizes representative data from a biomonitoring study of a population exposed to PFOA-contaminated drinking water, which is relevant for understanding the internal exposure resulting from precursors like this compound.

Table 1: PFOA Concentrations in Blood Plasma of an Exposed Population and a Reference Population

| Population Group | PFOA in Blood Plasma (µg/L) - Exposed Population | PFOA in Blood Plasma (µg/L) - Reference Population |

|---|---|---|

| Children (5-6 years) | 24.6 | 5.2 |

| Mothers (23-49 years) | 26.7 | 3.2 |

| Men (18-69 years) | 28.5 | 6.4 |

Data sourced from a study in Arnsberg, Germany. nih.gov

Environmental Monitoring for External Exposure Assessment

Environmental monitoring plays a crucial role in identifying the sources and pathways of external exposure to this compound and its degradation product, PFOA. This involves the systematic collection and analysis of samples from various environmental media.

Commonly Monitored Environmental Media:

Water: Drinking water, surface water, groundwater, and wastewater are regularly monitored for the presence of PFOA. This is particularly important as contaminated drinking water has been identified as a primary route of exposure for some populations. nih.gov

Air: While PFOA is not highly volatile, it can be present in the air, particularly near industrial sources.

Soil and Sediment: PFOA can accumulate in soil and sediment, acting as a long-term reservoir for environmental contamination.

Dust: Indoor dust can be a source of exposure, especially for children, due to the presence of PFOA from consumer products.

Analytical methods such as solid-phase extraction followed by HPLC-MS/MS are used to measure PFOA concentrations in these environmental samples. nih.gov The data gathered from environmental monitoring helps to identify contamination hotspots, track the movement of these substances through the environment, and inform public health interventions.

Research Findings from Environmental Monitoring of PFOA:

Drinking Water Contamination: A study in Arnsberg, Germany, found PFOA to be the main perfluorinated compound in the drinking water, with concentrations ranging from 500-640 ng/L. nih.gov

Presence in Consumer Articles: Trace levels of PFOA have been detected in various consumer articles, which can contribute to environmental and human exposure. nih.govresearchgate.net

Modeling of Exposure Scenarios

Exposure modeling is a valuable tool for estimating human exposure to chemicals when direct measurement is not feasible or to predict future exposure scenarios. For this compound, exposure models would consider its degradation to PFOA and the subsequent fate and transport of PFOA in the environment and the human body.

Types of Models Used:

Environmental Fate and Transport Models: These models, such as the global distribution model GloboPOP, are used to predict the movement and distribution of PFOA in various environmental compartments like air, water, and soil on a global scale. acs.org

Pharmacokinetic (PK) Models: Simple one-compartment or more complex multi-compartment PK models are used to estimate the internal dose of PFOA in the human body based on external exposure levels. nih.gov These models can help to understand the relationship between exposure and the resulting concentration of PFOA in the blood.

Multimedia Fate Models: Models like USEtox can be adapted to assess the fate, exposure, and ecotoxicity of PFAAs, including PFOA, considering emissions to different environmental compartments. acs.org

Key Insights from Exposure Modeling Studies:

Long-Range Transport: Modeling studies have demonstrated the potential for long-range transport of PFOA via ocean currents to remote regions like the Arctic. acs.org

Contribution of Precursors: Models have been developed to analyze the formation of PFOA in the environment from the degradation of precursor compounds. nih.gov

Risk Characterization and Assessment Frameworks

Risk characterization for this compound is largely based on the risk assessment of its degradation product, PFOA. This process involves integrating hazard identification and dose-response assessment with exposure assessment to estimate the potential for adverse health effects in exposed populations.

Margins of Exposure (MOE) Calculations

The Margin of Exposure (MOE) is a risk assessment tool used to evaluate potential safety concerns arising from exposure to a substance. europa.eu It is the ratio of a toxicological reference point, such as the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies, to the estimated human exposure. epa.govcanada.ca

Formula for MOE Calculation:

MOE = Toxicological Reference Point (e.g., NOAEL or LOAEL) / Estimated Human Exposure

A higher MOE generally indicates a lower level of concern. canada.ca For non-genotoxic and non-carcinogenic substances, an MOE of 100 or greater is often considered to be of low concern. europa.eu For substances with more significant health concerns, a larger MOE may be required.

In the context of this compound, MOE calculations would be based on the extensive toxicological data available for PFOA. The estimated human exposure to PFOA, derived from biomonitoring or modeling, would be compared to the NOAEL or LOAEL for critical health endpoints associated with PFOA exposure.

Comparison with Health-Based Benchmarks

Another approach to risk characterization is to compare estimated human exposure levels with established health-based benchmarks or guidance values. These benchmarks are developed by regulatory agencies and public health organizations based on a comprehensive evaluation of the available scientific evidence.

Examples of Health-Based Benchmarks for PFOA:

Reference Doses (RfDs): The U.S. Environmental Protection Agency (EPA) has established oral reference doses for PFOA, which represent an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov

Tolerable Daily Intakes (TDIs): Other international bodies have established similar health-based guidance values.

Drinking Water Health Advisories: These are non-enforceable and non-regulatory concentrations of a contaminant in drinking water at or below which adverse health effects are not anticipated to occur over a lifetime of exposure.

By comparing the estimated daily intake of PFOA (resulting from exposure to this compound and other sources) with these health-based benchmarks, risk assessors can determine if there is a potential for health concern.

The following table provides examples of health-based guidance values for PFOA from different organizations.

Table 2: Examples of Health-Based Guidance Values for PFOA

| Issuing Organization | Guidance Value (ng/kg body weight/day) | Year |

|---|---|---|

| Health Canada | 20 | 2018 |

| European Food Safety Authority (EFSA) | 0.63 | 2018 |

| U.S. Agency for Toxic Substances and Disease Registry (ATSDR) | 2 | 2021 |

| Food Standards Australia New Zealand (FSANZ) | 1.4 | 2017 |

This table presents a range of values and is not exhaustive. tera.org

Analytical Methodologies for Ethyl Perfluorooctanoate and Its Transformation Products

Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical steps in the analysis of ethyl perfluorooctanoate from complex environmental samples, such as soil, sediment, and water, is the effective extraction and cleanup of the analyte from interfering matrix components. The choice of sample preparation technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity.

Extraction Methods (e.g., Solid Phase Extraction, Pressurized Solvent Extraction)

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and preconcentration of per- and polyfluoroalkyl substances (PFAS), including esters like this compound, from aqueous samples. This technique relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or disk. For PFAS analysis, polymeric sorbents, such as polystyrene-divinylbenzene (PS-DVB) or weak anion exchange (WAX) materials, are commonly used. The general procedure involves conditioning the SPE sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent, typically methanol (B129727) or a mixture of methanol and other organic solvents. Automated SPE systems can enhance reproducibility and sample throughput. waters.comchromatographyonline.comselectscience.net

Pressurized Solvent Extraction (PSE) , also known as Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE), is a powerful technique for extracting analytes from solid and semi-solid matrices like soil, sediment, and tissues. fms-inc.comepa.govchromatographyonline.com PSE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. itrcweb.orgepa.govchromatographyonline.com The high temperature enhances solvent diffusion and analyte solubility, while the high pressure maintains the solvent in its liquid state, allowing for rapid and efficient extraction. For the extraction of PFAS from soil, a common approach involves mixing the sample with a dispersant like diatomaceous earth and extracting with a solvent such as methanol or a methanol/acetonitrile mixture at temperatures around 100°C and pressures of approximately 1500 psi. fms-inc.com

The selection of the extraction method often depends on the specific matrix and the target analytes. The following table summarizes typical performance data for the extraction of PFAS from various matrices, which can be indicative of the performance for this compound.

| Extraction Method | Matrix | Analyte Class | Typical Recovery (%) | Reference |

| Solid Phase Extraction (WAX) | Drinking Water | Various PFAS | 74 - 114 | uliege.be |

| Solid Phase Extraction (MWCNT-R-NH2) | River Water | PFOA, PFOS | 71 - 102 | core.ac.uk |

| Pressurized Liquid Extraction | Soil | Various PFAS | Excellent recoveries | fms-inc.com |

Clean-up Procedures (e.g., Activated Carbon)

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the subsequent analysis, particularly in complex samples like wastewater or soil extracts. Activated carbon, in various forms such as granular activated carbon (GAC) or powdered activated carbon (PAC), is a highly effective sorbent for removing organic interferences. itrcweb.orgchemviron.euacticarb.groupepa.gov The porous structure and large surface area of activated carbon allow for the adsorption of a wide range of organic molecules, including humic acids and other natural organic matter, which can cause signal suppression or enhancement in mass spectrometry-based detection methods. Dispersive solid-phase extraction (dSPE) with graphitized carbon black is another common cleanup technique for PFAS analysis.

Chromatographic Separation and Detection Methods

The instrumental analysis of this compound and its transformation products is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The choice between liquid chromatography and gas chromatography is largely dependent on the volatility and thermal stability of the target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the determination of a wide range of PFAS, including this compound. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte in complex matrices. The separation is typically achieved using a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, often containing a modifier like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. restek.com

Detection is performed using a tandem mass spectrometer, most commonly a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This mode provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the target analyte. For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ or an adduct ion, which is then fragmented to produce characteristic product ions. High-resolution mass spectrometry, such as time-of-flight (TOF-MS), can also be used for both quantitative analysis and the identification of unknown transformation products. ugent.be

The following table provides an example of typical LC-MS/MS parameters for the analysis of perfluorinated compounds.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with ammonium acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| MS Analyzer | Triple Quadrupole or Time-of-Flight |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS, GC-ECD)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable PFAS, which includes this compound. innovatechlabs.comnih.gov Due to its volatility, this compound can be analyzed directly by GC-MS without the need for derivatization, which is often required for less volatile PFAS like perfluorocarboxylic acids. nih.gov The separation is performed on a capillary column, and detection is typically achieved with a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. innovatechlabs.com An electron capture detector (ECD) can also be used, as it is highly sensitive to halogenated compounds.

Quality Assurance and Quality Control in Analysis

A robust quality assurance (QA) and quality control (QC) program is imperative to ensure the generation of reliable and defensible data in the analysis of this compound. researchgate.netnih.gov This involves a comprehensive set of procedures that cover all stages of the analytical process, from sample collection to data reporting.

Key QA/QC measures include:

Method Blanks: These are used to assess for contamination introduced during the sample preparation and analysis process. epa.gov

Field Blanks: These are prepared in the field to check for contamination during sample collection and transport. ugent.be

Matrix Spikes: A known amount of the analyte is added to a sample to evaluate the effect of the matrix on the analytical method's performance, specifically recovery. epa.gov

Laboratory Control Samples (LCS): A sample of a clean matrix (e.g., reagent water) is spiked with a known concentration of the analyte and analyzed to monitor the performance of the entire analytical method.

Isotope-Labeled Internal Standards: The use of isotopically labeled analogs of the target analytes, such as ¹³C-labeled this compound, is highly recommended. These standards are added to the samples before extraction and can compensate for variations in extraction efficiency and matrix effects during analysis. epa.gov

Method Validation: The analytical method must be thoroughly validated to demonstrate its suitability for its intended purpose. uliege.benih.govnih.gov Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

The following table summarizes common QC samples and their purpose in the analysis of this compound.

| QC Sample | Purpose | Acceptance Criteria (Typical) |

| Method Blank | Assess laboratory contamination | Below the limit of detection |

| Field Blank | Assess field contamination | Below the limit of detection |

| Matrix Spike | Evaluate matrix effects on recovery | 70-130% recovery |

| Laboratory Control Sample | Monitor method performance | 70-130% recovery |

By implementing these comprehensive analytical methodologies and rigorous QA/QC procedures, it is possible to obtain accurate and reliable data on the presence and concentration of this compound and its transformation products in the environment.

Emerging Analytical Techniques and Future Challenges

The analytical landscape for per- and polyfluoroalkyl substances (PFAS), including this compound and its transformation products, is rapidly evolving. Driven by the need for greater sensitivity, broader scope, and faster turnaround times, researchers are moving beyond traditional targeted methods. This section explores the emerging analytical techniques poised to redefine the characterization of these compounds and the persistent challenges that the scientific community faces.

Emerging Analytical Techniques

Recent advancements aim to overcome the limitations of conventional methods, which often only capture a small fraction of the total PFAS present in a sample. haleyaldrich.com These new strategies focus on improving sample preparation, enhancing detection capabilities, and enabling the discovery of novel and unexpected transformation products.

Novel Sample Preparation and Extraction:

The initial step of isolating and concentrating analytes from complex matrices is critical for accurate analysis. organomation.com Emerging techniques in sample preparation are designed to be faster and more efficient than traditional solid-phase extraction (SPE). organomation.comchromatographyonline.com

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction of PFAS from solid matrices like soil and sediment. organomation.com

Pressurized Liquid Extraction (PLE): PLE employs high pressure and temperature to enhance the extraction efficiency of analytes from solid samples, reducing extraction times and solvent consumption. organomation.com

These methods offer significant advantages in speed and efficiency, improving laboratory workflows for PFAS analysis. organomation.com

Advanced Detection and Screening Methods:

High-resolution mass spectrometry (HRMS) is a cornerstone of modern PFAS analysis, enabling the identification of a wide range of known and previously unknown compounds. diva-portal.orgnih.gov Unlike traditional tandem mass spectrometry which focuses on a predefined list of analytes, HRMS instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap systems can perform non-targeted analysis (NTA). nih.govepa.gov This approach is critical for discovering novel transformation products of this compound that are not available as reference standards. nih.govchromatographyonline.com

Gas chromatography coupled with HRMS (GC-HRMS) is also emerging as a powerful tool, particularly for more volatile or semi-volatile PFAS that are not amenable to liquid chromatography. nih.gov This technique expands the range of PFAS that can be analyzed and aids in the identification of fluorinated compounds in complex samples, such as emissions from incineration processes. nih.gov

Beyond lab-based HRMS, rapid screening technologies are being developed for faster, near real-time analysis:

Paper Spray Mass Spectrometry (PS-MS): A novel method capable of detecting trace levels of PFAS in samples like water and soil in under three minutes. labcompare.com It offers sensitivity levels 10 to 100 times greater than current standard methods, potentially accelerating the study of environmental contamination. labcompare.com

Optical and Electrochemical Sensors: These technologies are being developed to provide rapid and deployable analysis of PFAS in the field. mdpi.com Fluorescent probes, for instance, can change their light intensity in response to PFAS concentrations, although their detection limits may not yet be suitable for low-level environmental monitoring. mdpi.com

Table 1: Comparison of Emerging Analytical Techniques for PFAS

| Technique | Principle | Primary Application | Key Advantage |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions. | Non-targeted analysis (NTA) for discovery of novel PFAS and transformation products. diva-portal.orgmdpi.com | Ability to identify compounds without reference standards. nih.gov |

| Gas Chromatography-HRMS (GC-HRMS) | Separates volatile compounds followed by high-resolution mass detection. | Analysis of volatile and semi-volatile PFAS. nih.gov | Complements LC-based methods, expanding analyte coverage. |

| Paper Spray Mass Spectrometry (PS-MS) | A sample is applied to paper and ionized directly for mass analysis. | Rapid screening of various sample matrices (water, soil). labcompare.com | Extremely fast analysis time (under 3 minutes) with high sensitivity. labcompare.com |

| Fluorine Mass Balance (FMB) | Compares total fluorine measurements with fluorine attributed to targeted PFAS. | Quantifying the gap of unknown PFAS in a sample. diva-portal.org | Helps prioritize samples for more intensive non-targeted analysis. diva-portal.org |

Future Challenges

Despite significant progress, the analysis of this compound and its transformation products is fraught with challenges that require ongoing research and innovation.

Absence of Analytical Standards: The vast number of potential PFAS transformation products far exceeds the availability of commercial reference standards. haleyaldrich.com This severely limits the ability to confirm the identity and accurately quantify many compounds discovered through non-targeted screening. researchgate.net

Ubiquitous Background Contamination: PFAS are widely used in laboratory equipment, including tubing, seals, and sample containers. nih.gov This leads to a high risk of background contamination, which can result in false positives and inaccurate quantification, especially at the low concentrations relevant for environmental monitoring. nih.gov

Matrix Interference: Environmental and biological samples are inherently complex. Distinguishing the analytical signal of trace-level PFAS from the multitude of other co-extracted substances (matrix effects) is a significant hurdle that can suppress or enhance the instrument's response. chromatographyonline.comnih.gov

Isomer Separation: Many PFAS, including perfluorooctanoate precursors, exist as multiple structural isomers (e.g., linear and branched). researchgate.net These isomers can have different toxicological properties and environmental fates, yet their chromatographic separation is difficult, complicating risk assessment. researchgate.net

Data Interpretation for Non-Targeted Analysis: HRMS generates massive and complex datasets. nih.gov Developing robust workflows to filter this data, tentatively identify chemical formulas, and propose candidate structures for unknown PFAS and their transformation products remains a major challenge in the field. nih.govnih.gov

Table 2: Key Future Challenges in PFAS Analysis

| Challenge | Description | Impact on Analysis |

|---|---|---|

| Lack of Reference Standards | Most PFAS transformation products are not commercially available for use in method calibration. haleyaldrich.com | Prevents definitive identification and accurate quantification of novel compounds. |

| Background Contamination | PFAS are present in many laboratory consumables and analytical instrument components. nih.gov | High potential for false positives and biased results. Requires stringent quality control. |

| Complex Sample Matrices | Interfering substances in environmental samples can affect analytical accuracy. nih.gov | Can lead to under- or over-estimation of PFAS concentrations (matrix effects). |

| Isomer-Specific Analysis | Difficulty in chromatographically separating linear and branched isomers. researchgate.net | Inability to quantify specific isomers may lead to incomplete risk characterization. |

| HRMS Data Processing | Large, complex datasets require advanced software and expertise for interpretation. nih.gov | Creates a bottleneck in identifying unknown compounds from non-targeted analysis data. |